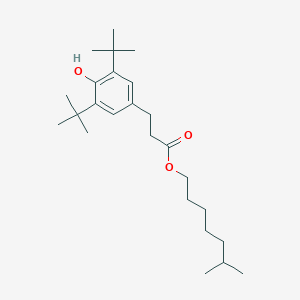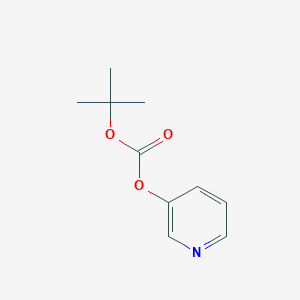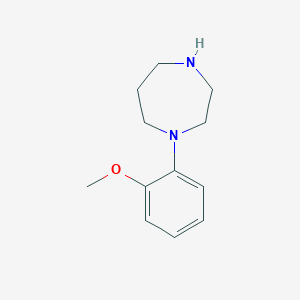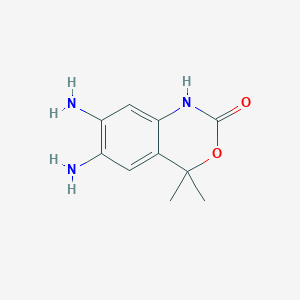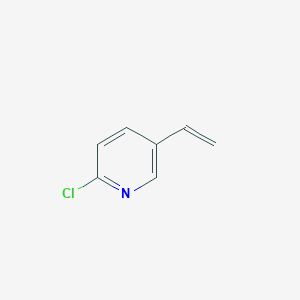
2-Chloro-5-vinylpyridine
Overview
Description
2-Chloro-5-vinylpyridine is a chemical compound with the molecular formula C7H6ClN . It has a molecular weight of 139.582 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, 2-chloro-5-methylpyridine, has been reported to undergo reactions with propionaldehyde .Scientific Research Applications
Chemical Reactions and Complex Formation
2-Chloro-5-vinylpyridine has been studied for its involvement in various chemical reactions and complex formations. In one notable study, it was used in the Heck reaction, where lithium chloropalladite facilitated the reaction of 2-vinylpyridine with phenylmercuric chloride, resulting in complex compounds like di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II) (Kasahara et al., 1974).
Catalysis and Synthesis
This compound has been applied in catalysis and synthesis processes. For example, a study demonstrated its use in the enantioselective cross Rauhut-Currier reaction, where it was activated chemo- and enantioselectively by a chiral phosphine catalyst, proving to be a valuable tool for synthesizing chiral pyridine building blocks (Qin et al., 2018).
Polymer Studies
Research on poly-2-vinylpyridine, a polymer related to this compound, reveals insights into its solubility in different solvents and its behavior in various environments. For instance, one study investigated the viscosity and osmotic pressure of poly-2-vinylpyridine in various solvents, leading to an understanding of its solubility parameters and interaction with solvents (Arichi et al., 1966).
Surface Studies
Surface studies have also been conducted on 2-vinylpyridine and its derivatives. An example is the in situ study of conformations of protonated poly(2-vinylpyridine) molecules at the solid-liquid interface, providing insights into the molecular behavior of these substances in different protonation states (Roiter & Minko, 2005).
Material Science Applications
In material science, this compound-related compounds have been used in the development of new materials. One study focused on the electroconductivity and viscosity of complexes of polyvinylpyridines with alkali metal salts in organic solvents, providing valuable data for the creation of novel materials (Bekturganova et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPXJMHTIVOLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473389 | |
| Record name | 2-Chloro-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157670-28-5 | |
| Record name | 2-Chloro-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-vinyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
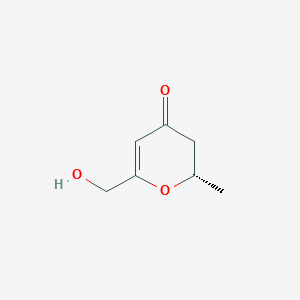
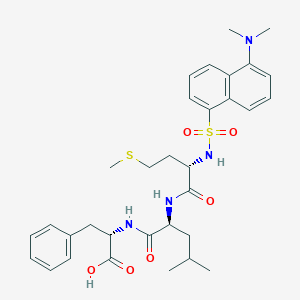
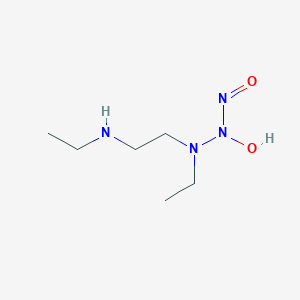


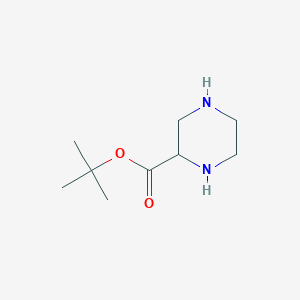

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
